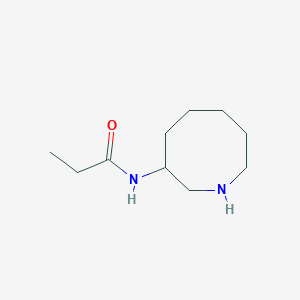

N-(Azocan-3-yl)propanamide

Description

N-(Azocan-3-yl)propanamide is a synthetic organic compound characterized by an eight-membered azocane ring (a saturated heterocycle containing one nitrogen atom) attached via an amide bond to a propanamide backbone. Its molecular structure confers unique physicochemical properties, such as solubility, hydrogen-bonding capacity, and conformational flexibility, which make it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-(azocan-3-yl)propanamide |

InChI |

InChI=1S/C10H20N2O/c1-2-10(13)12-9-6-4-3-5-7-11-8-9/h9,11H,2-8H2,1H3,(H,12,13) |

InChI Key |

NYWPMYHZZXSPKY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1CCCCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azocan-3-yl)propanamide typically involves the reaction of azocane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

- Azocane + Propanoyl Chloride → this compound

- Reaction Conditions : Anhydrous conditions, base (triethylamine), solvent (dichloromethane), temperature (0-5°C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(Azocan-3-yl)propanamide undergoes various chemical reactions, including:

- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride.

- Substitution : this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

- Oxidation : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

- Reduction : Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

- Substitution : Nucleophiles such as amines, alcohols, or thiols, typically under basic or neutral conditions.

- Oxidation : Formation of carboxylic acids or ketones.

- Reduction : Formation of primary amines or alcohols.

- Substitution : Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(Azocan-3-yl)propanamide has a wide range of applications in scientific research:

- Chemistry : Used as a building block in the synthesis of more complex molecules.

- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine : Explored as a potential therapeutic agent due to its ability to interact with biological targets.

- Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Azocan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(Azocan-3-yl)propanamide with five analogous compounds, focusing on molecular structure, functional groups, and reported properties.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Ring Size and Flexibility :

- This compound’s eight-membered azocane ring likely provides greater conformational flexibility compared to the seven-membered azepane in 3-(azepan-1-yl)-N-(3-carbamothioylphenyl)propanamide . Larger rings may enhance binding to protein targets due to reduced steric strain.

The nitrophenyl and sulfonamido groups in N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide increase polarity and thermal stability, evidenced by its distinct melting point compared to precursors .

Bioactivity: Pyridyl/biphenylmethyl-substituted propanamides (e.g., ZINC72065926) exhibit potent acetylcholinesterase inhibition, suggesting that this compound could be optimized for similar neurological targets . 2-amino-3-phenylpropanamide derivatives demonstrate bioherbicidal activity, highlighting the role of aromatic substituents in agrochemical applications .

Solubility and Polarity :

- The 1,3-benzodioxolyl group in N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]propanamide enhances hydrophobicity, which may improve membrane permeability in drug design .

Research Implications and Gaps

- Synthetic Accessibility : Azocane rings are less commonly reported than azepanes or piperidines, suggesting challenges in synthesis or purification.

- Biological Screening: No direct activity data exist for this compound; however, its structural analogs justify prioritization in assays for enzyme inhibition or herbicidal activity.

- Thermodynamic Properties : The melting point and solubility trends observed in nitrophenyl/sulfonamido derivatives imply that electron-withdrawing groups could stabilize this compound derivatives.

Biological Activity

N-(Azocan-3-yl)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an azocane ring structure linked to a propanamide moiety. This unique configuration contributes to its interaction with biological targets, particularly in the modulation of inflammatory pathways and potential antimicrobial activity.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, one study observed a decrease in TNF-α production by 44–60% at higher concentrations, suggesting a robust anti-inflammatory mechanism that may be leveraged for therapeutic applications against chronic inflammatory conditions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound show promising results. Compounds with similar structural characteristics have demonstrated efficacy against various bacterial strains, indicating potential for development as novel antimicrobial agents. The minimum inhibitory concentration (MIC) values for these compounds often exceed those of standard antibiotics, highlighting their potency .

Case Studies and Research Findings

- Cytokine Modulation : In a controlled study, this compound derivatives were tested for their ability to modulate cytokine release in PBMC cultures. The results indicated that certain derivatives significantly inhibited IFN-γ production while enhancing IL-10 levels, suggesting a dual role in immunomodulation .

- Toxicity Assessment : Toxicity assays conducted on murine fibroblasts revealed that this compound exhibited low cytotoxicity at concentrations up to its MIC, making it a candidate for further development without significant safety concerns .

- Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the SAR of this compound. Modifications at various positions on the azocane ring resulted in varying degrees of biological activity, providing insights into optimizing the compound for enhanced efficacy .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.